(R)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol
Overview
Description
(R)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C14H22ClFO2Si and its molecular weight is 304.86. The purity is usually 95%.
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Scientific Research Applications
Silicon-Based Protecting Groups
TBDMS and related silyl groups serve as crucial protecting groups in organic synthesis. The 2-(Triphenylsilyl)ethoxycarbonyl (“Tpseoc”-) group, developed from 2-(triphenylsilyl)ethanol, is a novel silicon-based oxycarbonyl protecting group. This group is cleavable by fluoride ion-induced Peterson-elimination and offers high resistance against acidic conditions, catalytic hydrogenation, and other cleavage conditions for various protecting groups. Its orthogonality, ease of cleavage, and UV-detectability make it a promising alternative for amine protection in complex synthesis (Golkowski & Ziegler, 2011).
Desilylation Catalysis
The desilylation of tert-butyldimethylsilyl (TBDMS) ethers is a critical reaction in organic synthesis for removing protective groups from alcohols and phenols. P(MeNCH2CH2)3N serves as an efficient catalyst for desilylating TBDMS ethers to their corresponding alcohols and phenols under mild conditions, highlighting the importance of silyl groups in synthetic strategies for complex molecule construction (Yu & Verkade, 2000).
Alcoholysis and Silylation Reactions
Rhodium(II) perfluorobutyrate catalyzed silane alcoholysis represents a highly selective route to silyl ethers. This catalysis showcases the specificity of tert-butyldimethylsilane in reactions with alcohols, enabling selective silylation and protection strategies in synthetic chemistry. The methodology provides a useful tool for manipulating alcohol functionalities in organic molecules (Doyle et al., 1990).
Synthesis of Enantiomerically Pure Compounds
The synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes demonstrates the application of silylation and desilylation reactions in the production of chiral compounds. This process involves the reaction of racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol, showcasing the role of silyl groups in stereocontrolled synthesis (Jankowski et al., 1999).
Protection of Hydroxyl Groups
TBDMS derivatives are extensively used to protect hydroxyl groups in various synthetic pathways. The stability of these protecting groups under diverse reaction conditions, coupled with their selective removal, underpins their widespread application in the synthesis of complex organic molecules, including prostaglandins (Corey & Venkateswarlu, 1972).
Properties
IUPAC Name |
(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClFO2Si/c1-14(2,3)19(4,5)18-9-13(17)10-6-7-11(15)12(16)8-10/h6-8,13,17H,9H2,1-5H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBITCVLPAOFPE-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C1=CC(=C(C=C1)Cl)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C1=CC(=C(C=C1)Cl)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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